molecular formula C15H22ClNO2 B6047897 4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride

4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride

Cat. No. B6047897
M. Wt: 283.79 g/mol
InChI Key: FAJBIRVDCPYPEL-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride, also known as LY294002, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and has been widely used in scientific research to investigate the role of PI3K in various biological processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride involves the inhibition of PI3K, which is a key signaling molecule involved in various cellular processes, including cell growth, survival, and metabolism. PI3K is activated by various growth factors and cytokines and promotes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways, such as Akt and mTOR. This compound inhibits the activation of PI3K and its downstream targets, leading to the suppression of cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. It has also been shown to have neuroprotective effects and to improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride in lab experiments is its high potency and selectivity for PI3K. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for the use of 4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride in scientific research. One direction is to investigate its role in the regulation of autophagy, which is a cellular process involved in the degradation of damaged proteins and organelles. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, there is a need to develop more potent and selective inhibitors of PI3K that can overcome the limitations of current inhibitors, such as low solubility and off-target effects.

Synthesis Methods

The synthesis of 4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride involves several steps. The first step is the conversion of 2-methylphenol to 2-methylphenylacetic acid, followed by the reaction of 2-methylphenylacetic acid with ethylene glycol to form 2-methylphenoxyacetic acid. The next step involves the reaction of 2-methylphenoxyacetic acid with but-2-en-1-ol to form 4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine. Finally, the product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Scientific Research Applications

4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride has been widely used in scientific research to investigate the role of PI3K in various biological processes, including cell proliferation, apoptosis, migration, and differentiation. It has been shown to inhibit the activation of PI3K and its downstream targets, such as Akt and mTOR, leading to the suppression of cell growth and survival. This compound has also been used to study the role of PI3K in cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-14-6-2-3-7-15(14)18-11-5-4-8-16-9-12-17-13-10-16;/h2-7H,8-13H2,1H3;1H/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJBIRVDCPYPEL-FXRZFVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC=CCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC/C=C/CN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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